molecular formula C23H17Cl2N5O2 B10786370 3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide

3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide

Cat. No.: B10786370
M. Wt: 466.3 g/mol
InChI Key: JSLVKLNDMKNIFZ-UHFFFAOYSA-N
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Description

3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and chlorine atoms. It is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the aniline and benzamide groups. Key steps include:

    Formation of the Pyrimidine Core: This is often achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms is typically done using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The aniline and benzamide groups are introduced through coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzoic acid
  • 3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzylamine

Uniqueness

3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C23H17Cl2N5O2

Molecular Weight

466.3 g/mol

IUPAC Name

3-[[4-[3-chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C23H17Cl2N5O2/c24-15-4-2-6-18(12-15)32-20-8-7-17(13-19(20)25)28-21-9-10-27-23(30-21)29-16-5-1-3-14(11-16)22(26)31/h1-13H,(H2,26,31)(H2,27,28,29,30)

InChI Key

JSLVKLNDMKNIFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC(=N2)NC3=CC(=C(C=C3)OC4=CC(=CC=C4)Cl)Cl)C(=O)N

Origin of Product

United States

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